Benzyl-Propyl-Ammonium Chloride
Overview
Description
Benzyl-Propyl-Ammonium Chloride is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used as a disinfectant and antiseptic in various applications, including medical, industrial, and household settings. The compound is effective against a broad spectrum of microorganisms, making it a valuable agent in infection control and hygiene maintenance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-Propyl-Ammonium Chloride can be synthesized through a quaternization reaction. One common method involves the reaction of benzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as filtration, centrifugation, and drying.
Chemical Reactions Analysis
Types of Reactions
Benzyl-Propyl-Ammonium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, forming different quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or thiolates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzyl aldehyde or benzoic acid.
Reduction: Benzylamine or propylamine.
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
Benzyl-Propyl-Ammonium Chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology as a disinfectant.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Applied in water treatment, textile processing, and as a preservative in personal care products.
Mechanism of Action
The antimicrobial action of Benzyl-Propyl-Ammonium Chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
Benzyl-Propyl-Ammonium Chloride is unique due to its specific combination of benzyl and propyl groups, which confer distinct physicochemical properties and antimicrobial efficacy. Its effectiveness in various applications, coupled with its relatively low toxicity, makes it a versatile and valuable compound in both research and industrial settings.
Properties
IUPAC Name |
N-benzylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJITSGSJIKLAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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